(R)-2-Bromosuccinic acid

Chiral Resolution Absolute Configuration Crystallography

This (R)-enantiomer of 2-bromosuccinic acid is the definitive chiral C4 building block for stereospecific synthesis. Unlike the racemate or (S)-enantiomer, the (R)-configuration—confirmed by X-ray crystallography—ensures retention of chirality in downstream nucleotide analogs, 3-mercaptopyrrolidines, and biotinylated probes. Substitution with racemic or (S)-forms introduces diastereomeric impurities and nullifies biological target engagement. Ideal for enantioselective HPLC validation and rational drug design. Ensure batch-to-batch stereochemical fidelity; order high-purity (R)-2-bromosuccinic acid.

Molecular Formula C4H5BrO4
Molecular Weight 196.98 g/mol
CAS No. 3972-41-6
Cat. No. B107605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Bromosuccinic acid
CAS3972-41-6
Synonyms(2R)-Bromo-butanedioic Acid;  Bromo-butanedioic Acid;  D-(+)-Bromo-succinic Acid;  (2R)-2-Bromobutanedioic Acid;  (+)-Bromosuccinic Acid;  (R)-2-Bromo-1,4-butanedioic Acid;  R-(+)-Bromosuccinic Acid
Molecular FormulaC4H5BrO4
Molecular Weight196.98 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)Br)C(=O)O
InChIInChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1
InChIKeyQQWGVQWAEANRTK-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Bromosuccinic Acid (CAS 3972-41-6): Chiral Building Block Procurement Guide


(R)-2-Bromosuccinic Acid (CAS 3972-41-6) is the (R)-enantiomer of 2-bromosuccinic acid, a chiral C4 dicarboxylic acid with a bromine substituent at the 2-position. This compound serves as a critical chiral synthon in asymmetric synthesis, distinguished from its (S)-counterpart by specific optical rotation values and absolute stereochemistry that directly influence downstream product configuration in pharmaceutical and fine chemical manufacturing . X-ray crystallography has unambiguously assigned the (R) absolute configuration to the dextrorotatory (+)-bromosuccinic acid enantiomer, establishing definitive structural identity for procurement specifications [1].

Why (R)-2-Bromosuccinic Acid Cannot Be Interchanged with Racemate or (S)-Enantiomer


Direct substitution of (R)-2-bromosuccinic acid with the racemic mixture (RS)-2-bromosuccinic acid or the (S)-enantiomer (CAS 20859-23-8) introduces profound stereochemical consequences that are not detectable by standard purity assays alone. The chiral center at C2 is retained through nucleophilic substitution reactions, meaning the enantiomeric purity of the starting material directly dictates the enantiomeric purity of downstream products [1]. Procurement of the incorrect enantiomer results in products with opposite absolute configuration, which in pharmaceutical contexts may exhibit altered or nullified biological activity, differing pharmacokinetic profiles, or distinct regulatory classification. Furthermore, (R)-2-bromosuccinic acid participates in quasiracemate formation with (+)-2-chlorosuccinic acid via shape-controlled molecular recognition, a solid-state behavior not observed with (S)-2-bromosuccinic acid, confirming that enantiomers exhibit fundamentally different intermolecular recognition patterns with implications for crystallization and formulation [2].

(R)-2-Bromosuccinic Acid (CAS 3972-41-6): Quantitative Differentiation Evidence from Primary Literature


Absolute Configuration Assignment of (+)-2-Bromosuccinic Acid as (R) via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis of (+)-bromosuccinic acid unambiguously determined the absolute configuration to be (R), providing definitive stereochemical identity that distinguishes it from the (S)-enantiomer. Prior to this study, the absolute configuration of bromosuccinic acid enantiomers had not been crystallographically established, creating procurement ambiguity where optical rotation sign alone was an unreliable proxy for absolute stereochemistry. The (R) assignment was derived from anomalous dispersion effects in the X-ray data [1].

Chiral Resolution Absolute Configuration Crystallography Stereochemical Assignment

Preferential Crystallization Resolution Yields (R)-2-Bromosuccinic Acid with 81-93% Optical Purity from Racemate

The racemic structure of (RS)-bromosuccinic acid exists as a conglomerate at room temperature but forms a racemic compound at the melting point. Preferential crystallization of (RS)-BSA yielded (R)-BSA with optical purities of 81-93%. When (1S,2S)-2-amino-1-phenyl-1,3-propanediol was employed as a resolving agent, (R)-BSA was obtained with 99% optical purity, compared to 83% for (S)-BSA under identical conditions [1]. This demonstrates that (R)-2-bromosuccinic acid exhibits superior resolution efficiency relative to the (S)-enantiomer when chiral resolving agents are applied.

Chiral Resolution Preferential Crystallization Conglomerate Enantiomeric Enrichment

Synthesis Yield Comparison: (S)-2-Bromosuccinic Acid Produced at 88% Yield with 94% ee via Aspartic Acid Diazotization

Patent US07247747B2 documents the preparation of (S)-2-bromosuccinic acid from (S)-aspartic acid via diazotization/bromination, achieving 88% stoichiometric yield but only 94% enantiomeric excess (ee). This benchmark establishes that chiral-pool-derived 2-bromosuccinic acid from aspartic acid suffers from measurable racemization during synthesis, limiting the optical purity of the resulting material . For procurement decisions, this means (R)-2-bromosuccinic acid derived from alternative chiral pool sources or resolution methods may offer different ee profiles.

Asymmetric Synthesis Diazotization Chiral Pool Enantiomeric Excess

Enantioselective HPLC Separation Capability with Ristocetin A Chiral Stationary Phase

(R)-2-Bromosuccinic acid can be utilized to develop enantioselective HPLC separations employing a chiral stationary phase functionalized with ristocetin A, a macrocyclic glycopeptide antibiotic . This property distinguishes (R)-2-bromosuccinic acid from the (S)-enantiomer in analytical method development contexts, where the elution order and resolution factors are inverted depending on which enantiomer is used as the reference standard.

Chiral Chromatography Enantioselective Separation Quality Control Analytical Method

Quasiracemate Formation with (+)-2-Chlorosuccinic Acid Demonstrates Enantiomer-Specific Molecular Recognition

The combination of (+)-2-chlorosuccinic acid and (-)-2-bromosuccinic acid forms a quasiracemic crystalline phase at a 1:1 component ratio, as demonstrated by melting-point phase diagram analysis [1]. This quasiracemate formation is energetically less favorable than the chiral counterparts, resulting in crystal instability that has precluded structural characterization of the quasiracemic phase. The behavior is stereospecific: only opposite-handed halogen-succinic acid pairs form quasiracemates, distinguishing (R)-bromosuccinic acid from (S)-bromosuccinic acid in solid-state applications.

Crystal Engineering Quasiracemate Solid-State Chemistry Molecular Recognition

(R)-2-Bromosuccinic Acid (CAS 3972-41-6): Application Scenarios Based on Verified Differentiation Evidence


Synthesis of Enantiopure 3-Mercaptopyrrolidine Derivatives Requiring Defined (R) Stereochemistry

(R)-2-Bromosuccinic acid serves as a precursor for synthesizing 3-mercaptopyrrolidine derivatives with predetermined (R) configuration, as documented in patent literature . The bromine atom at the chiral center undergoes nucleophilic displacement with retention or inversion (depending on reaction conditions), transferring stereochemical information to the pyrrolidine ring system. Substitution with racemic 2-bromosuccinic acid would yield diastereomeric mixtures requiring costly chromatographic separation, while use of the (S)-enantiomer produces the antipodal pyrrolidine product with opposite biological activity profile. The 99% optical purity achievable via resolution [1] ensures that starting material of appropriate enantiopurity is available for applications demanding high stereochemical fidelity.

Adenine Nucleotide Analog Synthesis for Antiviral and Nucleotide Signaling Research

(R)-2-Bromosuccinic acid is employed as a precursor for adenine nucleotide analogs and dianhydride derivatives . The chiral integrity of the succinate backbone is critical for proper molecular recognition at nucleotide-binding sites, including kinases, polymerases, and G-protein coupled receptors. Procurement of the correct (R)-enantiomer ensures that the resulting nucleotide analogs adopt the stereochemistry required for target engagement. The absolute configuration of (+)-bromosuccinic acid having been definitively established as (R) by X-ray crystallography [1] provides the structural confidence necessary for rational drug design programs where stereochemical uncertainty would confound structure-activity relationship (SAR) interpretation.

Chiral HPLC Method Development and Enantiopurity Quality Control

(R)-2-Bromosuccinic acid is utilized to develop and validate enantioselective HPLC separations employing chiral stationary phases such as ristocetin A-modified silica . In quality control environments where 2-bromosuccinic acid is an intermediate or impurity marker, the (R)-enantiomer reference standard is required to establish retention time benchmarks, calculate resolution factors, and quantify enantiomeric excess. The distinct elution profile of (R)- vs. (S)-2-bromosuccinic acid on macrocyclic glycopeptide phases enables robust method validation for release testing of chiral pharmaceutical intermediates.

Peptide and Protein Biotinylation Reagent Development

(R)-2-Bromosuccinic acid serves as a valuable reagent for labeling proteins and peptides with biotin tags, enabling detection and purification using streptavidin-based assays . The chiral nature of the succinate linker may influence the orientation and accessibility of the biotin moiety when conjugated to target biomolecules. For applications where the three-dimensional presentation of biotin affects streptavidin binding kinetics or steric accessibility, the defined (R) stereochemistry of the linker provides a controlled variable compared to racemic or (S)-configured alternatives. The unambiguous absolute configuration assignment [1] supports reproducible conjugation outcomes across synthesis batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Bromosuccinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.